1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one
Description
1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a heterocyclic compound that belongs to the imidazoquinoline family
Properties
IUPAC Name |
3-methyl-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-12-9-6-2-4-8-5-3-7-13(10(8)9)11(12)14/h2,4,6H,3,5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFUWXGVWGONGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2N(C1=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the condensation of an imidazole derivative with a quinoline derivative, followed by cyclization and methylation steps. Industrial production methods often optimize these reactions for higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazoquinoline ring, often using reagents like alkyl halides or acyl chlorides. These reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In the field of chemistry, 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties .
Biological Activities
The compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, certain derivatives demonstrated effectiveness against Mycobacterium tuberculosis, making them potential candidates for tuberculosis treatment .
- Anticancer Potential : Research indicates that some derivatives possess anticancer properties, acting on specific molecular targets involved in cancer cell proliferation .
Table 1: Biological Activities of Derivatives
| Compound Derivative | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 5n | Antitubercular | 12.5 | |
| Compound 6d | Antimicrobial | 6.25 | |
| Compound X | Anticancer (breast) | TBD | TBD |
Medicinal Applications
The therapeutic potential of this compound derivatives has been explored in treating various diseases:
- Dopamine Agonists : Some derivatives act as potent dopamine agonists with implications for treating neurological disorders .
- Inhibitors of Enzymatic Activity : The compound has been investigated as an inhibitor for specific enzymes relevant to disease pathways .
Case Studies
Several studies have highlighted the applications of this compound in real-world scenarios:
- Antitubercular Studies : A study synthesized several quinoline-triazole conjugates that were tested against M. tuberculosis. Compounds showed varying degrees of inhibition with some exhibiting promising MIC values .
- Anticancer Research : Investigations into the anticancer properties of specific derivatives revealed their potential to induce apoptosis in cancer cells through receptor-mediated pathways .
Mechanism of Action
The mechanism of action of 1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways can vary depending on the specific derivative and its intended application. In medicinal chemistry, understanding these mechanisms is crucial for optimizing the compound’s efficacy and safety.
Comparison with Similar Compounds
1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one can be compared with other imidazoquinoline derivatives, such as:
Imiquimod: Known for its immune response-modulating properties, used in treating skin conditions.
Resiquimod: Another immune response modifier with applications in antiviral and anticancer therapies.
Tilorone: An antiviral agent that stimulates the production of interferons.
Biological Activity
1-Methyl-5, 6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one is a member of the imidazoquinoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neurology and oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The biological activity of this compound has been primarily characterized by its interactions with various neurotransmitter receptors and its metabolic pathways.
Dopaminergic Activity
Research indicates that derivatives of this compound act as potent dopamine D2 receptor agonists. For instance, the compound has shown high affinity for D2 receptors with EC50 values ranging from 17 to 75 nM in cell-based assays . This selectivity is significant as it suggests potential applications in treating conditions like Parkinson's disease.
Metabolism and Bioactivity
In vitro studies demonstrate that the compound undergoes significant metabolism via N-demethylation and oxidation processes. For example, when incubated with liver microsomes from various species, it was observed that the compound is metabolized to several active metabolites that retain dopaminergic activity . These metabolites contribute to the overall pharmacological profile of the compound and may enhance its therapeutic efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Dopamine Receptor Agonism : The compound selectively activates D2 receptors while showing minimal affinity for other dopamine receptor subtypes (D3, D4, D1) .
- Serotonin Receptor Interaction : It also exhibits serotonergic activity (specifically at the 5HT1A receptor), which may contribute to its overall neuropharmacological effects .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Parkinson's Disease Models : In animal models of Parkinson's disease, administration of this compound resulted in significant improvements in locomotor activity and a decrease in plasma prolactin levels. These effects are attributed to its action as a D2 receptor agonist .
- Cross-Species Metabolism Studies : A study investigating the metabolism of this compound across different species revealed considerable variability in metabolic pathways and rates. This variability can influence the pharmacokinetics and pharmacodynamics of the drug in clinical settings .
- Neuroprotective Effects : Additional research has suggested that imidazoquinoline compounds may possess neuroprotective properties due to their ability to modulate neurotransmitter systems effectively. This aspect is particularly relevant for conditions involving neurodegeneration .
Data Table: Biological Activity Summary
Q & A
What synthetic routes are available for the enantioselective synthesis of 1-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one?
Basic Synthesis Methodology
The compound is synthesized via cyclization of bicyclo[1.1.0]butyl-substituted dihydroquinolines using rhodium(I)-catalyzed annulation. Key intermediates include isocyanate derivatives and BCB-Li reagents derived from trihalocyclopropanes, as detailed in Scheme 2 of . Enantiomeric purity is achieved through chiral resolution or asymmetric catalysis, with intermediates characterized by NMR and mass spectrometry .
How is structural characterization of this compound and its metabolites performed?
Basic Analytical Approach
Structural elucidation employs high-resolution mass spectrometry (HRMS) and -/-NMR to confirm the imidazoquinolinone core and substituents. For metabolites like (R)-5-(methylamino)-5,6-dihydro-4H-imidazoquinolin-2(1H)-one, LC-MS/MS is used to track N-demethylation and oxidation products in liver microsomes . X-ray crystallography may resolve stereochemical ambiguities in enantiomers .
What in vitro assays are used to evaluate dopamine receptor binding affinity?
Basic Pharmacological Screening
Radioligand binding assays with -raclopride (D2 antagonist) and -7-OH-DPAT (D3 agonist) measure affinity. Functional activity is assessed via GoBRET (G-protein activation) and mitogenesis assays. Sumanirole shows higher D2 selectivity (200-fold over D3) in agonist competition assays .
How do structural modifications at the N1 and N5 positions affect D2/D3 receptor selectivity?
Advanced Structure-Activity Relationship (SAR)
Substitution at N1 (e.g., benzyl groups) reduces D3 efficacy without altering D2 affinity, while N5 alkylation (e.g., n-butyl-arylamides) enhances D2 binding. Computational modeling reveals that subtle differences in the orthosteric binding site (OBS), such as D3R-specific residues (e.g., Phe346), sterically hinder bulkier substituents, explaining selectivity .
What metabolic pathways contribute to the in vivo activity of this compound?
Advanced Metabolic Profiling
Hepatic metabolism via mouse/monkey liver S9 microsomes produces active metabolites: (R)-5-(methylamino)-imidazoquinolinone (D2/5-HT agonist) and N-demethylated intermediates. These metabolites exhibit comparable in vivo efficacy to the parent compound, explaining discrepancies between low in vitro binding and high in vivo activity .
How can contradictions between in vitro binding data and in vivo efficacy be resolved?
Advanced Data Reconciliation
Pro-drug activation mechanisms are investigated using cross-species metabolic studies. For example, (R)-3 shows minimal in vitro D2 binding but generates active metabolites in vivo. Parallel functional assays (e.g., locomotor activity in rodents) validate metabolite contributions .
What computational strategies elucidate D2/D3 receptor interaction mechanisms?
Advanced Modeling Techniques
Molecular docking and molecular dynamics simulations compare binding poses in D2R vs. D3R. Key interactions include hydrogen bonding between the methylamino group and D2R Asp114 and steric clashes with D3R Phe346. Free energy calculations quantify binding affinity differences .
How is enantiomer-specific activity evaluated experimentally?
Advanced Chiral Resolution
Enantiomers are separated via chiral chromatography (e.g., Chiralpak AD-H column) and tested in unilateral 6-OHDA-lesioned rat models (rotational behavior). (R)-enantiomers show superior D2 agonism, while (S)-forms are inactive, emphasizing stereochemical precision in synthesis .
What factors explain cross-species variations in metabolic stability?
Advanced Comparative Metabolism
Interspecies differences in cytochrome P450 (CYP) isoforms (e.g., CYP2D6 in humans vs. CYP2C in mice) affect N-demethylation rates. Stability assays in liver microsomes from multiple species (human, mouse, monkey) identify metabolically labile sites for medicinal chemistry optimization .
How do substituents at the 8-position influence pharmacological profiles?
Advanced Substituent Effects
8-Fluoro or 8-methoxy groups enhance blood-brain barrier penetration (logP optimization) and D2R binding. Electrophilic substituents (e.g., nitro groups) are avoided due to off-target reactivity. Pharmacokinetic studies (plasma half-life, brain/plasma ratio) guide lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
